molecular formula C14H16N2O5 B1451774 tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate CAS No. 914349-07-8

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate

Cat. No. B1451774
CAS RN: 914349-07-8
M. Wt: 292.29 g/mol
InChI Key: ZMPACHXTNKWGMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, and catalysts used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Reactivity with Electron-Rich Species

The indoline building block, which includes 3-nitroindoles, is one of the “privileged-structures” for the pharmaceutical industry . The electrophilic reactivity of 3-nitroindole derivatives has been put at the heart of a wide range of new, albeit challenging, chemical reactions . This reactivity has been used to generate diversely substituted indolines .

Dearomatization Processes

Dearomatization processes have considerably enriched the scope of C2 C3 functionalizations of these scaffolds . This feature article showcases this remarkable electrophilic reactivity of 3-nitroindoles with electron-rich species and highlights their value in generating diversely substituted indolines .

Electrophilicity Evaluation

The electrophilicity of 4 different 3-nitroindole derivatives has been evaluated by Mayr’s linear free energy relationship . These compounds have shown unexpected values for aromatic compounds, in the nitrostyrene range .

Cycloaddition Reactions

3-Nitroindoles are sufficiently electrophilic to interact with a common diene namely the Danishefsky’s diene at room temperature, in the absence of any activator, to furnish smoothly the dearomatized (4+2) cycloadducts in good yields .

Universal Base in Sequencing Applications

5-Nitroindole Amidite, a derivative of nitroindole, is used as a universal base to alleviate degeneracy in sequencing applications . It confers stability by acting as an intercalating agent, with equal interaction across all four bases .

Biologically Relevant Compound

Indoles and their derivatives are important scaffolds in organic chemistry . Notably, the indoline motif has found major applications as a biologically relevant compound, for instance in the indole alkaloid family .

Mechanism of Action

This is typically relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPACHXTNKWGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654321
Record name tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate

CAS RN

914349-07-8
Record name tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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